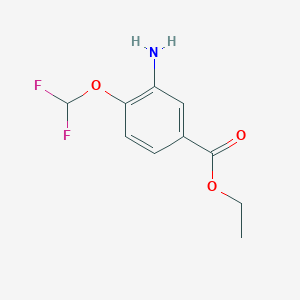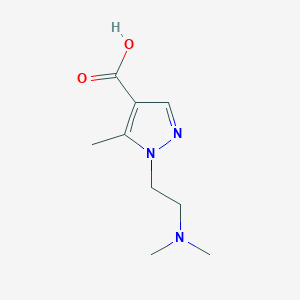
1-(2-(Dimethylamino)ethyl)-5-methyl-1h-pyrazole-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-(Dimethylamino)ethyl)-5-methyl-1h-pyrazole-4-carboxylic acid is a chemical compound with a unique structure that includes a pyrazole ring substituted with a dimethylaminoethyl group and a carboxylic acid group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(Dimethylamino)ethyl)-5-methyl-1h-pyrazole-4-carboxylic acid typically involves the reaction of 5-methyl-1H-pyrazole-4-carboxylic acid with 2-(dimethylamino)ethyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Techniques such as recrystallization and chromatography may be employed to purify the final product.
化学反応の分析
Types of Reactions: 1-(2-(Dimethylamino)ethyl)-5-methyl-1h-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Halogenating agents or other electrophiles can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols.
科学的研究の応用
1-(2-(Dimethylamino)ethyl)-5-methyl-1h-pyrazole-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in binding studies.
Industry: It may be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(2-(Dimethylamino)ethyl)-5-methyl-1h-pyrazole-4-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The dimethylaminoethyl group can enhance the compound’s binding affinity to these targets, leading to specific biological effects. The carboxylic acid group may also play a role in the compound’s solubility and reactivity.
類似化合物との比較
2-(Dimethylamino)ethyl methacrylate: Shares the dimethylaminoethyl group but differs in the rest of the structure.
N,N-Dimethylaminoethyl methacrylate: Another compound with a similar functional group but different overall structure.
Uniqueness: 1-(2-(Dimethylamino)ethyl)-5-methyl-1h-pyrazole-4-carboxylic acid is unique due to the presence of both the pyrazole ring and the carboxylic acid group, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications.
特性
分子式 |
C9H15N3O2 |
|---|---|
分子量 |
197.23 g/mol |
IUPAC名 |
1-[2-(dimethylamino)ethyl]-5-methylpyrazole-4-carboxylic acid |
InChI |
InChI=1S/C9H15N3O2/c1-7-8(9(13)14)6-10-12(7)5-4-11(2)3/h6H,4-5H2,1-3H3,(H,13,14) |
InChIキー |
BJRJXUNSSZANNS-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=NN1CCN(C)C)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Chloro-1-(1,1-dioxidothietan-3-yl)-1H-benzo[d][1,2,3]triazole-5-carboxylic acid](/img/structure/B13568326.png)
![Ethyl2-oxo-1-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B13568329.png)

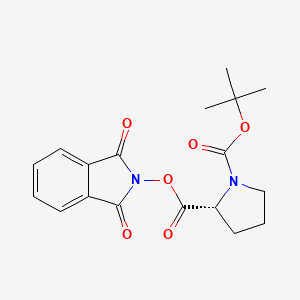
![1-[5-(2-Methylphenyl)-1,3,4-oxadiazol-2-yl]methanaminehydrochloride](/img/structure/B13568340.png)
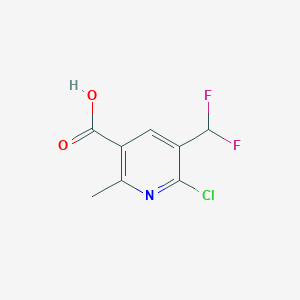
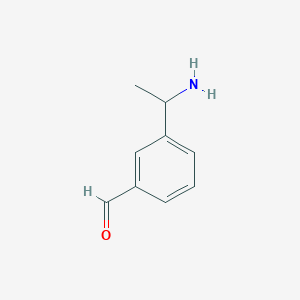
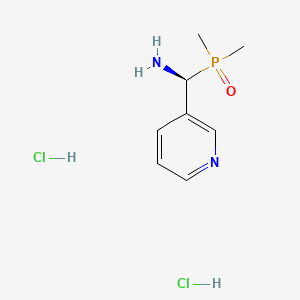
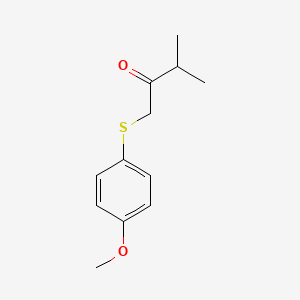

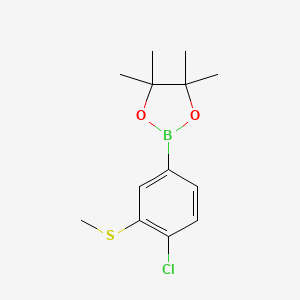
![rac-(3aR,5S,6aS)-2,2-dimethyl-hexahydrocyclopenta[d][1,3]dioxole-5-carboxylicacid](/img/structure/B13568405.png)

